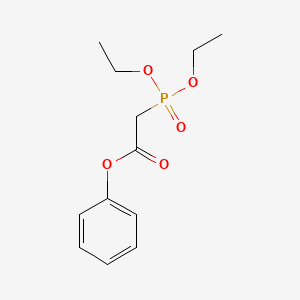

Phenyl (diethoxyphosphoryl)acetate

描述

属性

CAS 编号 |

3699-64-7 |

|---|---|

分子式 |

C12H17O5P |

分子量 |

272.23 g/mol |

IUPAC 名称 |

phenyl 2-diethoxyphosphorylacetate |

InChI |

InChI=1S/C12H17O5P/c1-3-15-18(14,16-4-2)10-12(13)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI 键 |

CCJXOQAQUUPXJL-UHFFFAOYSA-N |

规范 SMILES |

CCOP(=O)(CC(=O)OC1=CC=CC=C1)OCC |

产品来源 |

United States |

准备方法

Arbuzov Reaction Followed by Steglich Esterification

The Arbuzov reaction is a cornerstone in organophosphorus chemistry, enabling the synthesis of phosphonates from alkyl halides and trialkyl phosphites. For phenyl (diethoxyphosphoryl)acetate, this method involves two sequential steps:

Arbuzov Phosphorylation :

Ethyl bromoacetate reacts with triethyl phosphite under thermal conditions to yield diethyl (diethoxyphosphoryl)acetate. The reaction proceeds via nucleophilic displacement, where the bromine atom in ethyl bromoacetate is replaced by the phosphite group.$$

\text{BrCH}2\text{COOEt} + \text{P(OEt)}3 \rightarrow \text{(EtO)}2\text{P(O)CH}2\text{COOEt} + \text{EtBr}

$$Typical conditions involve heating at 120–130°C for 6–8 hours, yielding the phosphorylated ester in ~85% purity.

Hydrolysis and Steglich Esterification :

The ethyl ester is hydrolyzed to (diethoxyphosphoryl)acetic acid using aqueous sodium hydroxide. Subsequent esterification with phenol employs DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving yields of 70–80%.$$

\text{(EtO)}2\text{P(O)CH}2\text{COOH} + \text{PhOH} \xrightarrow{\text{DCC/DMAP}} \text{(EtO)}2\text{P(O)CH}2\text{COOPh}

$$This method’s advantages include high functional group tolerance and scalability. However, the use of stoichiometric DCC increases costs and generates byproducts requiring purification.

Ionic Liquid-Catalyzed Direct Esterification

Building on innovations in green chemistry, pyridine propyl sulfonic acid ionic liquids have emerged as efficient catalysts for esterification. Applied to this compound synthesis, this method involves:

One-Pot Phosphorylation-Esterification :

A mixture of (diethoxyphosphoryl)acetic acid and phenol (molar ratio 1:1.1) is heated at 120–130°C in the presence of pyridine propyl sulfonic acid ionic liquid (1 mL per 1.05 mol substrate). The ionic liquid acts as both catalyst and solvent, enabling a solvent-free process.$$

\text{(EtO)}2\text{P(O)CH}2\text{COOH} + \text{PhOH} \xrightarrow{\text{Ionic Liquid}} \text{(EtO)}2\text{P(O)CH}2\text{COOPh} + \text{H}_2\text{O}

$$After 6 hours of reflux, distillation isolates the product in ~65% yield. While environmentally benign, this method requires precise temperature control to prevent decomposition of the phosphoryl group.

Horner–Wadsworth–Emmons Olefination Approach

The HWE reaction, traditionally used for alkene synthesis, has been adapted for phosphorylated compounds. For this compound, this method involves:

Synthesis of Phosphorylated Acetaldehyde Equivalent :

Diethyl ((diethoxyphosphoryl)methyl)phosphonate is prepared via Arbuzov reaction, then subjected to HWE conditions with phenyl glyoxal.$$

\text{(EtO)}2\text{P(O)CH}2\text{PO(OEt)}2 + \text{PhCOCHO} \xrightarrow{\text{NaH}} \text{(EtO)}2\text{P(O)CH}_2\text{COOPh}

$$Yields of 60–70% are reported, with the reaction’s stereoselectivity contingent on base choice and solvent polarity.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic route:

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Arbuzov + Steglich | DCC/DMAP, DCM, RT | 70–80 | High purity, scalable | Costly reagents, byproduct removal |

| Ionic Liquid Catalyzed | 120–130°C, solvent-free | ~65 | Green chemistry, minimal waste | Moderate yield, thermal sensitivity |

| HWE Olefination | NaH, THF, reflux | 60–70 | Stereoselective, modular | Complex intermediates, lower yield |

Experimental Optimization and Challenges

- Arbuzov Reaction : Optimization studies indicate that substituting triethyl phosphite with trimethyl phosphite increases reaction rates but reduces ester stability.

- Ionic Liquid Recycling : The pyridine propyl sulfonic acid ionic liquid can be reused for up to five cycles without significant loss in catalytic activity, enhancing process sustainability.

- HWE Stereocontrol : Employing chiral auxiliaries or asymmetric catalysts during the olefination step improves enantioselectivity, though this remains underexplored for phosphorylated acetates.

化学反应分析

Types of Reactions: Phenyl (diethoxyphosphoryl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phenyl acetates.

科学研究应用

Phenyl (diethoxyphosphoryl)acetate has several applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex organophosphorus compounds.

Biology: The compound is studied for its potential antimicrobial properties.

Medicine: Research is ongoing to explore its use as a potential drug candidate for various diseases.

Industry: It is used in the development of advanced materials, including polymers and coatings.

作用机制

The mechanism of action of phenyl (diethoxyphosphoryl)acetate involves its interaction with biological molecules through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key Observations :

- The ester group (methyl, ethyl, benzyl, phenyl) influences molecular weight and steric bulk. Methyl derivatives (e.g., Methyl Diethylphosphonoacetate) are lighter and less sterically hindered, whereas benzyl/phenyl variants exhibit higher molecular weights .

- Phosphoryl substituents : Diethoxyphosphoryl groups (e.g., in Ethyl 2-(diethoxyphosphoryl)acetate) enhance solubility in polar solvents compared to diphenylphosphoryl analogs (e.g., Ethyl (diphenylphosphoryl)acetate), which are more lipophilic .

Ethyl 2-(Diethoxyphosphoryl)acetate Derivatives

- Alkylation : Ethyl 2-(diethoxyphosphoryl)acetate reacts with alkyl halides (e.g., 2-iodopropane) in the presence of potassium tert-butoxide/DMSO to yield branched derivatives (e.g., ethyl 2-isopropyl-2-(diethoxyphosphoryl)acetate) with 92% yield .

- Aryl Substitution: Bromo- or trifluoromethyl-substituted aryl halides undergo coupling to form α-aryl phosphonoacetates (e.g., Ethyl 2-(Diethoxyphosphoryl)-2-(3-nitrophenyl)acetate) at 61% yield .

tert-Butyl Analogs

Comparative Reactivity :

Spectroscopic Data

Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。